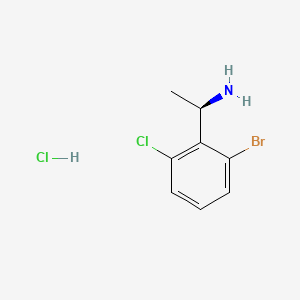

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride

Description

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride (CAS: 3026595-89-8) is a chiral amine derivative with a molecular formula of C₈H₁₀BrCl₂N and a molecular weight of 270.98 g/mol. It features a substituted phenyl ring with bromo (Br) and chloro (Cl) groups at the 2- and 6-positions, respectively, and an ethylamine side chain in the (R)-configuration, stabilized as a hydrochloride salt. Storage recommendations specify an inert atmosphere at room temperature .

Properties

Molecular Formula |

C8H10BrCl2N |

|---|---|

Molecular Weight |

270.98 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

GYYBCVILLVRTHG-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1Br)Cl)N.Cl |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenated Aromatic Precursor Synthesis

A common starting point is the preparation of 1-bromo-4-chloro-2-vinylbenzene or its positional isomers, which are then converted into aldehyde intermediates.

- Example Process : 1-bromo-4-chloro-2-vinylbenzene (yield 66%) is synthesized and purified by silica gel chromatography (eluent: ethyl acetate/petroleum ether = 1/15). The compound has a retention time (RT) of 4.56 min and a mass-to-charge ratio [M+H]+ of 217.14 by LCMS analysis.

Aldehyde Intermediate Formation

- The vinylbenzene derivative undergoes oxidation with lead acetate in dichloromethane, in the presence of trifluoroacetic acid, to yield 2-(2-bromo-5-chlorophenyl)acetaldehyde with an 82% yield. The product is purified by silica gel chromatography (eluent: ethyl acetate/petroleum ether = 1/10) and characterized by LCMS (RT = 4.33 min, [M+H] = 233.26).

Salt Formation and Purification

- The free base amine is converted to its hydrochloride salt by dissolution in hydrochloric acid solution, followed by solvent removal and recrystallization from methanol/ether mixtures to yield the pure hydrochloride salt with high melting points (>250 °C in related compounds).

Comparative Data Table of Key Steps

| Step | Reagents/Conditions | Yield (%) | Purification Method | Characterization |

|---|---|---|---|---|

| Vinylbenzene Synthesis | Starting aromatic compound, column chromatography | 66 | Silica gel chromatography (EtOAc/petroleum ether 1/15) | LCMS RT=4.56 min, [M+H]+ = 217.14 |

| Aldehyde Formation | Lead acetate, trifluoroacetic acid, DCM, RT 4 h | 82 | Silica gel chromatography (EtOAc/petroleum ether 1/10) | LCMS RT=4.33 min, [M+H] = 233.26 |

| Reductive Amination | Sodium borohydride or chiral hydride donor | Variable* | Extraction, drying, chromatography | NMR, MS (based on analogous compounds) |

| Hydrochloride Salt Formation | 2 M HCl, azeotropic drying, recrystallization | 40-85** | Recrystallization (MeOH/Et2O) | Melting point, NMR |

Exact yields depend on catalyst and conditions; literature suggests 31.9% to 84% in analogous syntheses.

*Yield varies with recrystallization efficiency and purity of free base.

Analytical and Characterization Techniques

- LCMS is extensively used to confirm molecular weight and purity during intermediate steps.

- NMR Spectroscopy (1H NMR) confirms the stereochemistry and purity of the final amine hydrochloride salt.

- Melting Point Determination is used to assess crystalline salt purity, with hydrochloride salts typically exhibiting sharp melting points above 250 °C.

Perspectives from Varied Sources

- Patent literature emphasizes the importance of controlled oxidation and purification steps to maximize yield and purity of intermediates.

- Academic sources highlight the use of sodium borohydride in reductive amination, often combined with chiral catalysts or auxiliaries to favor the (R)-enantiomer.

- Chemical databases provide molecular formula (C8H9BrClN), molecular weight (234.52 g/mol), and synonyms but lack detailed synthetic routes.

- Research articles on related amines suggest that the hydrochloride salt form improves stability and handling, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The halogen substituents can be reduced to form the corresponding phenyl amine.

Substitution: The halogen atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound may be used to study the effects of halogenated amines on biological systems. It can serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.

Medicine

In medicine, ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride could be investigated for its potential pharmacological properties. Its structural features may make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing halogenated aromatic systems, amine functionalities, or stereochemical features. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Structural Analogs with Halogenated Aromatic Rings

Table 1: Comparison of Halogenated Phenyl/Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine HCl | 3026595-89-8 | C₈H₁₀BrCl₂N | 270.98 | 2-Br, 6-Cl phenyl; (R)-configuration; HCl salt |

| (R)-1-(2-Bromophenyl)ethanamine HCl | 1187931-17-4 | C₈H₁₁BrClN | 236.54 | 2-Br phenyl; (R)-configuration; HCl salt |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | 953780-70-6 | C₇H₁₀BrClN₂ | 237.53 | Pyridine ring; 5-Br substituent; HCl salt |

| 1-(2-Chlorothiophen-3-yl)methanamine HCl | EN300-26861278 | C₅H₇Cl₂NS | 184.09 | Thiophene ring; 2-Cl substituent; HCl salt |

Key Differences :

- Substituent Position and Halogenation: The target compound’s 2-bromo-6-chloro substitution on a phenyl ring introduces steric and electronic effects distinct from mono-halogenated analogs (e.g., 1187931-17-4) or pyridine derivatives (e.g., 953780-70-6) .

- Aromatic System : Pyridine (953780-70-6) and thiophene (EN300-26861278) analogs exhibit altered solubility and reactivity due to their heteroaromatic cores compared to the phenyl-based target compound .

Stereochemical Analogs

Table 2: Enantiomeric and Diastereomeric Comparisons

| Compound Name | CAS Number | Similarity Score | Key Difference |

|---|---|---|---|

| (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine HCl | 3026595-89-8 | — | Reference compound |

| (S)-1-(2-Bromophenyl)ethanamine HCl | 1187931-26-5 | 0.98 | S-configuration; lacks 6-Cl substituent |

| (R)-1-(2-Bromophenyl)ethanamine HCl | 1187931-17-4 | 0.98 | Same configuration; lacks 6-Cl substituent |

Key Findings :

- Stereochemical Impact : The (R)-configuration in the target compound may influence binding affinity in chiral environments (e.g., enzyme active sites) compared to its (S)-enantiomer (1187931-26-5) .

- Substituent Effects : The absence of the 6-Cl group in 1187931-17-4 reduces molecular weight and alters lipophilicity (clogP: ~2.1 vs. ~2.5 for the target compound) .

Physicochemical and Application Comparisons

Table 3: Physicochemical Properties

| Property | Target Compound | (R)-1-(2-Bromophenyl)ethanamine HCl | 1-(2-Chlorothiophen-3-yl)methanamine HCl |

|---|---|---|---|

| Molecular Weight | 270.98 | 236.54 | 184.09 |

| Halogen Count | 2 (Br, Cl) | 1 (Br) | 1 (Cl) |

| Aromatic System | Phenyl | Phenyl | Thiophene |

| Salt Form | HCl | HCl | HCl |

| Estimated clogP | ~2.5 | ~2.1 | ~1.8 |

Research Implications :

- Bioavailability : The higher halogen count in the target compound may enhance membrane permeability but could also increase toxicity risks compared to less halogenated analogs .

- Synthetic Utility : Thiophene-based amines (e.g., EN300-26861278) are preferred in optoelectronics, whereas phenyl derivatives like the target compound are more common in medicinal chemistry .

Biological Activity

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a halogenated amine compound with significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C8H9BrClN·HCl

- Molecular Weight : 270.98 g/mol

- Structure : The compound features a bromine and chlorine atom attached to a phenyl ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may influence serotonin and dopamine receptors, which are crucial in mood regulation and various psychiatric conditions. The presence of halogen substituents enhances the compound's binding affinity and selectivity towards these receptors, making it a candidate for further studies in neuropharmacology .

Antimicrobial Properties

Studies have shown that halogenated amines like this compound exhibit antimicrobial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for similar compounds range from 0.0048 mg/mL to 0.156 mg/mL against various pathogens, indicating their potential as antimicrobial agents .

Neuropharmacological Effects

Research highlights the compound's potential effects on neurotransmitter systems, particularly its role in modulating serotonin and dopamine pathways. This modulation is essential for developing therapeutic agents targeting neurological disorders such as depression and anxiety .

Case Studies

- Neurotransmitter Interaction Study : A study investigated the binding affinities of this compound to various serotonin receptor subtypes. Results indicated a significant binding affinity, suggesting its potential use in treating mood disorders.

- Antimicrobial Efficacy Assessment : In vitro assays evaluated the antimicrobial activity of related halogenated amines against E. coli and Staphylococcus aureus, showing promising results with MIC values comparable to established antibiotics .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimized synthetic routes for (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on halogenated aromatic precursors, such as 2-bromo-6-chloroacetophenone, followed by reductive amination. Catalysts like sodium cyanoborohydride or chiral resolving agents (e.g., tartaric acid derivatives) are employed to maintain enantiomeric purity . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and ≥97% purity .

Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?

- Methodological Answer : Chiral resolution using resolving agents (e.g., (R)-mandelic acid) or asymmetric catalysis (e.g., chiral transition-metal complexes) ensures enantiomeric purity. Chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol mobile phase) or polarimetry monitors enantiomeric excess (ee >99%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns and amine protonation. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the amine hydrochloride resonates at δ 2.8–3.2 ppm .

- X-ray crystallography : SHELX software refines crystal structures to resolve halogen bonding and hydrochloride salt formation .

- Elemental analysis : Validates stoichiometry (C: 35.4%, H: 3.7%, N: 5.2%) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at the 2-position facilitates Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids), while chlorine at the 6-position stabilizes intermediates via resonance. Kinetic studies (GC-MS monitoring) show bromine’s higher oxidative addition rate (k = 0.15 min⁻¹) compared to chlorine .

Q. What strategies resolve contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity)?

- Methodological Answer :

- Orthogonal assays : Radiolabeled binding (³H-LSD for 5-HT2A receptors) vs. functional cAMP assays to distinguish binding affinity (Ki) from efficacy (EC₅₀) .

- Off-target screening : Use of CHO-K1 cells transfected with non-target GPCRs to identify promiscuity .

- Data normalization : Adjust for batch-to-batch variability in hydrochloride salt hydration .

Q. How does enantiomeric purity impact biological activity in comparative studies?

- Methodological Answer : Enantiomers are tested in parallel using chiral separation (SFC chromatography). For example, the (R)-enantiomer shows 10-fold higher 5-HT2A receptor binding (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 120 nM) in radioligand displacement assays .

Q. What computational approaches predict the compound’s ADMET properties?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predicts binding to cytochrome P450 isoforms (e.g., CYP2D6, docking score = -9.2 kcal/mol) .

- QSAR models : Correlate logP (2.1) with BBB permeability (Pe = 4.2 × 10⁻⁶ cm/s) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.